(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a chloro-nitrophenyl group, a dimethylbenzothiazolyl group, and a piperazinyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Additionally, some derivatives have been studied as anti-HIV-1 agents .
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives containing imidazole and indole moieties were evaluated for antioxidant activity. These compounds showed promising scavenging potential .
- Thiazolyl thiazolidine-2,4-dione derivatives containing the indole scaffold were screened for antimicrobial effects. These compounds exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Antiviral Activity
Antioxidant Potential
Antibacterial and Antifungal Activities
Safety And Hazards
As this compound is intended for research use only, it should be handled with appropriate safety precautions. Specific safety and hazard information would typically be provided by the supplier.
Future Directions
properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-3-6-17-18(13(12)2)22-20(29-17)24-9-7-23(8-10-24)19(26)15-11-14(21)4-5-16(15)25(27)28/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMHVOZBAEPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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